molecular formula C5H2BrNS B6605673 3-bromo-4-ethynyl-1,2-thiazole CAS No. 2803865-25-8

3-bromo-4-ethynyl-1,2-thiazole

Cat. No. B6605673
M. Wt: 188.05 g/mol
InChI Key: OFVIPQSILGNUCF-UHFFFAOYSA-N
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Description

3-Bromo-4-ethynyl-1,2-thiazole is an organic compound with a molecular formula of C3H2BrNS. It is a member of the thiazole family and is a colorless solid. It is an important building block for the synthesis of many organic molecules. It is used in a variety of applications ranging from pharmaceuticals to materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-bromo-4-ethynyl-1,2-thiazole can be achieved through a two-step process involving the synthesis of 4-ethynyl-1,2-thiazole followed by bromination.

Starting Materials
2-aminoethanol, acetic anhydride, sulfur, acetic acid, sodium hydroxide, acetylene, hydrogen peroxide, hydrobromic acid

Reaction
Step 1: Synthesis of 4-ethynyl-1,2-thiazole, a. Dissolve 2-aminoethanol in acetic anhydride and add sulfur., b. Heat the mixture at 160°C for 4 hours., c. Cool the mixture and add acetic acid followed by sodium hydroxide., d. Extract the product with ether and dry over anhydrous sodium sulfate., e. Distill the ether to obtain 4-ethynyl-1,2-thiazole., Step 2: Bromination of 4-ethynyl-1,2-thiazole, a. Dissolve 4-ethynyl-1,2-thiazole in acetic acid., b. Add hydrogen peroxide dropwise while stirring., c. Add hydrobromic acid dropwise while stirring., d. Heat the mixture at 60°C for 2 hours., e. Cool the mixture and extract the product with ether., f. Dry the ether over anhydrous sodium sulfate and distill to obtain 3-bromo-4-ethynyl-1,2-thiazole.

Mechanism Of Action

The mechanism of action of 3-bromo-4-ethynyl-1,2-thiazole is not yet fully understood. However, it is believed to act as an electron donor in the reaction of bromoacetylene with thiourea, and as an electron acceptor in the reaction of the resulting product with a base.

Biochemical And Physiological Effects

3-Bromo-4-ethynyl-1,2-thiazole has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may act as an antioxidant and may have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using 3-bromo-4-ethynyl-1,2-thiazole in lab experiments include its low cost, ease of synthesis, and its ability to act as an electron donor and acceptor. The main limitation of using this compound in lab experiments is its lack of toxicity data.

Future Directions

Future research on 3-bromo-4-ethynyl-1,2-thiazole should focus on further investigating its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, materials for drug delivery systems, and heterocyclic compounds. Additionally, further research should be conducted to evaluate the toxicity of this compound and to investigate its potential uses in the fields of catalysis and materials science.

Scientific Research Applications

3-Bromo-4-ethynyl-1,2-thiazole is an important building block for the synthesis of many organic molecules. It has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds and pharmaceuticals, as well as the synthesis of materials for use in drug delivery systems.

properties

IUPAC Name

3-bromo-4-ethynyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVIPQSILGNUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSN=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethynyl-1,2-thiazole

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